Palinavir

Description

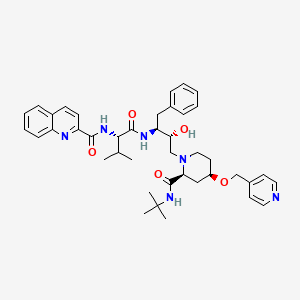

This compound is a hydroxyethylamine-based peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.

Properties

IUPAC Name |

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBWRFDZXRAEJT-SZNOJMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165676 | |

| Record name | Palinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154612-39-2 | |

| Record name | Palinavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154612392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632S1WU9Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the viral protease, an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins.[1] This proteolytic processing is an essential step for the maturation of viral particles into infectious virions.[1][2] Consequently, HIV-1 protease has been a prime target for the development of antiretroviral therapies.[2] Palinavir is a potent, competitive inhibitor of the HIV-1 protease, demonstrating significant antiviral activity by disrupting this crucial maturation step. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

This compound exerts its antiviral effect by specifically targeting and inhibiting the enzymatic activity of HIV-1 protease. As a protease inhibitor, this compound is designed to mimic the transition state of the natural substrates of the HIV-1 protease.[1] By binding to the active site of the enzyme, this compound prevents the protease from cleaving the Gag and Gag-Pol polyproteins.

The Gag and Gag-Pol polyproteins are precursor molecules that contain the structural proteins and enzymes necessary for the formation of a new virus. The cleavage of these polyproteins by HIV-1 protease is a late-stage event in the viral replication cycle, occurring after the budding of the immature virion from the host cell. By blocking this process, this compound ensures that the newly formed viral particles remain in an immature, non-infectious state, thereby halting the spread of the virus.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity against HIV-1.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Types | Virus Strains | Citation |

| 50% Effective Concentration (EC₅₀) | 0.5 - 30 nM | Various cell lines and peripheral blood mononuclear cells (PBMCs) | Laboratory strains and clinical isolates of HIV-1 and HIV-2 | |

| 50% Cytotoxic Concentration (CC₅₀) | 35 µM | Various target cells | N/A |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

HIV-1 Protease Inhibition Assay (for IC₅₀/Kᵢ Determination)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against purified HIV-1 protease using a fluorogenic substrate.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV-1 protease substrate (e.g., a peptide with a quenched fluorophore)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

-

Add a pre-determined concentration of purified HIV-1 protease to all wells except the background control wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate used.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate are known.

Cellular Antiviral Assay (for EC₅₀ Determination)

This protocol outlines a method to determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay.

Materials:

-

HIV-1 susceptible target cells (e.g., MT-4 cells, PBMCs)

-

Laboratory-adapted or clinical isolate of HIV-1

-

Cell culture medium

-

This compound

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

-

Seed the target cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound to the wells containing the cells.

-

Infect the cells with a known amount of HIV-1. Include uninfected control wells and infected wells without the inhibitor.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

-

Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the untreated infected control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

Cytotoxicity Assay (MTT Assay for CC₅₀ Determination)

This protocol describes the use of the MTT assay to determine the concentration of this compound that is toxic to host cells.

Materials:

-

Target cells (same as used in the antiviral assay)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include control wells with cells but no drug.

-

Incubate the plate for the same duration as the antiviral assay.

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound's inhibition of HIV-1 protease blocks viral maturation.

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

References

Affiliation: Google Research

Abstract

Palinavir (formerly BILA 2011 BS) is a potent, peptidomimetic-based competitive inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases.[1][2] Developed during the intensive search for effective antiretroviral therapies, this compound demonstrated significant in vitro activity against both laboratory strains and clinical isolates of HIV, including those resistant to reverse transcriptase inhibitors.[3][4] Its mechanism of action is centered on the specific inhibition of the viral protease, an enzyme crucial for the maturation of newly synthesized virions.[1][4] By blocking the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors, this compound prevents the formation of mature, infectious viral particles.[1][4] This document provides a detailed technical overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred a global effort to identify therapeutic targets within the viral life cycle. The HIV protease, a dimeric aspartyl protease, was identified as a critical enzyme for viral replication.[5] It is responsible for cleaving large, non-functional polyproteins into smaller, functional proteins and enzymes, such as reverse transcriptase and integrase, which are essential for creating a mature and infectious virion.[5] This made the protease a prime target for structure-based drug design.

This compound emerged from a research program focused on developing peptidomimetic inhibitors, molecules designed to mimic the natural peptide substrates of the HIV protease but which cannot be cleaved. It was selected for in-depth preclinical evaluation based on its potent in vitro antiviral activity, low cytotoxicity, and favorable therapeutic index.[2][4]

Mechanism of Action

The HIV replication cycle involves the assembly of new viral particles at the host cell membrane. A key step in this process is the maturation of the virion, which is mediated by the HIV protease. This compound acts as a specific inhibitor of this enzyme.

-

Target: HIV-1 and HIV-2 Protease.[2]

-

Action: this compound competitively binds to the active site of the protease.

-

Effect: This binding event blocks the cleavage of the Gag and Gag-Pol polyprotein precursors.[1][4] Consequently, the structural proteins and viral enzymes necessary for the formation of a mature viral core are not released. This results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.[1][4]

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

Chemical Synthesis

A highly convergent and stereoselective synthesis for this compound has been developed, which is suitable for producing the compound on a multi-kilogram scale. The entire sequence comprises 24 distinct chemical steps from commercially available starting materials and notably avoids the need for chromatographic purification. The final product is purified through the crystallization of its dihydrochloride salt.

While the full, step-by-step experimental details from the primary literature (Beaulieu et al., J. Org. Chem. 1997, 62, 3440-3448) are not publicly available through open-access sources, a summary of the synthetic strategy involves the coupling of three key fragments. The following diagram provides a high-level overview of the synthetic workflow.

Quantitative Data

This compound's biological activity has been quantified through various in vitro assays. The data highlights its high potency against HIV and a significant margin of safety with respect to cytotoxicity.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 (50% Effective Concentration) | HIV-1, HIV-2, SIV (Laboratory Strains) | 0.5 - 30 nM | [2][4] |

| HIV-1 (Clinical Isolates) | 0.5 - 28 nM | [3] | |

| CC50 (50% Cytotoxic Concentration) | Various Target Cells (e.g., PBMCs, H9, C8166) | ~35 µM | [2][4] |

| Therapeutic Index (CC50/EC50) | Calculated | >1,000 | [3] |

| Inhibition Constant (Ki) | HIV-1 Protease | Not Available |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound

Note: The full text of the primary study on the pharmacokinetics of this compound in rats (Liard et al., J Pharm Sci. 1998, 87(6):782-5) was not publicly available. No data from human clinical trials were found in the public domain.

| Parameter | Species | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |

| Preclinical | Sprague-Dawley Rat | Not Available | Not Available | Not Available | Not Available | Not Available | [1] |

| Clinical (Human) | Human | Not Applicable | Not Available | Not Available | Not Available | Not Applicable |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described by Lamarre et al. in Antimicrobial Agents and Chemotherapy (1997).[2]

HIV Protease Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against purified HIV-1 protease.

-

Principle: A fluorogenic substrate is cleaved by the HIV-1 protease, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.

-

Protocol:

-

Recombinant HIV-1 protease is pre-incubated with various concentrations of this compound in assay buffer.

-

A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

The increase in fluorescence is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

Antiviral Activity Assay (EC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture.

-

Principle: Susceptible human cells are infected with HIV-1 in the presence of varying concentrations of the drug. Viral replication is quantified by measuring the amount of a viral protein (p24 antigen) in the culture supernatant.

-

Protocol:

-

Human T-lymphoid cell lines (e.g., C8166 or MT-4) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

A standard inoculum of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate is added to the cells.

-

The plates are incubated for 5-7 days at 37°C in a CO2 incubator.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of HIV-1 p24 core antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in p24 antigen levels compared to the virus control (no drug).

-

Cytotoxicity Assay (CC50 Determination)

-

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of host cells.

-

Principle: Uninfected cells are incubated with varying concentrations of the drug. Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.

-

Protocol:

-

Cells (identical to those used in the antiviral assay) are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated for the same duration as the antiviral assay (5-7 days) at 37°C.

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at 570 nm.

-

The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the cell control (no drug).

-

The following diagram illustrates the experimental workflow for the biological evaluation of this compound.

Conclusion

This compound stands as a significant example of the structure-based drug design efforts that characterized the development of early HIV protease inhibitors. Its high in vitro potency and specificity for the viral protease underscored the viability of this enzyme as a therapeutic target. While its progression through later stages of clinical development is not well-documented in publicly available literature, the foundational research on its synthesis and mechanism of action contributed valuable knowledge to the field of antiretroviral therapy. The complex, stereoselective synthesis amenable to large-scale production highlights the chemical innovation required to bring such complex molecules from the laboratory to potential clinical use. Further research into its clinical pharmacokinetics and efficacy would be necessary to fully delineate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic aspects of this compound, an HIV protease inhibitor, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]

An In-depth Technical Guide to Palinavir

Introduction

This compound (formerly BILA 2011 BS) is a potent, peptidomimetic-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2] As a critical enzyme in the viral life cycle, HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, thus halting the replication cycle.[1][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex molecule with five chiral centers, incorporating an acylated L-valine residue, an (R)-hydroxyethylamine isostere which serves as a non-cleavable transition state mimic, and a novel 4-substituted pipecolic acid amide moiety.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 154612-39-2 | [5] |

| Molecular Formula | C41H52N6O5 | [5] |

| Molecular Weight | 708.90 g/mol | [5] |

| IUPAC Name | N-((1S)-1-(((1S,2R)-1-Benzyl-3-((2S,4R)-2-(tert-butylcarbamoyl)-4-(4-pyridylmethoxy)piperidino)-2-hydroxypropyl)carbamoyl)-2-methylpropyl)quinaldamide | [5] |

| Appearance | Solid | [5] |

| Elemental Analysis | C, 69.47; H, 7.39; N, 11.86; O, 11.28 | [5] |

Mechanism of Action

The primary mechanism of action for this compound is the specific and potent inhibition of HIV protease.[1] HIV protease is an aspartyl protease that functions as a homodimer. It is essential for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[3] By cleaving these polyproteins at specific sites, the protease releases mature structural proteins and enzymes (such as reverse transcriptase, integrase, and the protease itself) that are necessary for the formation of infectious viral particles.

This compound, being a peptidomimetic, is designed to mimic the natural substrate of the HIV protease.[4] It binds to the active site of the enzyme with high affinity, but its hydroxyethylamine isostere is non-hydrolyzable. This effectively blocks the enzyme's catalytic activity. The consequence of this inhibition is the complete blockage of Gag precursor polyprotein processing, leading to the assembly and release of immature, non-infectious virions from the host cell.[1][2] This action occurs at a late stage in the HIV replication cycle.[1]

Caption: this compound inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent activity against various laboratory strains and clinical isolates of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][6] It also retains its potency against viral strains resistant to reverse transcriptase inhibitors like zidovudine (AZT) and didanosine (ddI), as well as non-nucleoside reverse transcriptase inhibitors like nevirapine.[2]

Table 2: Antiviral Efficacy of this compound against HIV Strains

| Virus Strain/Isolate | Cell Type | EC50 (nM) | EC90 (nM) | Reference |

| HIV-1 (Various Strains) | Cell lines, PBMCs, M/M | 0.5 - 28 | 5 - 91 | [7] |

| HIV-2 | Cell lines, PBMCs, M/M | 4 - 30 | 14 - 158 | [7] |

| SIV | Cell lines, PBMCs, M/M | 4 - 30 | 14 - 158 | [7] |

| HIV-1 (AZT, ddI, Nevirapine resistant) | PBMCs | 3.6 - 71 | 26 - 235 | [7] |

EC50: 50% effective concentration; EC90: 90% effective concentration; PBMCs: Peripheral Blood Mononuclear Cells; M/M: Monocyte/Macrophage.

Enzymatic Inhibition and Cytotoxicity

This compound is a highly specific and potent inhibitor of HIV-1 protease, with a picomolar inhibition constant (Ki). Its affinity for human aspartyl proteases is significantly lower, indicating a high degree of selectivity.[8]

Table 3: Enzymatic Inhibition and Cytotoxicity of this compound

| Parameter | Value | Reference |

| HIV-1 Protease Ki | 6 pM | [8] |

| Human Renin EC50 | > 33 µM | [8] |

| Human Cathepsin D EC50 | > 33 µM | [8] |

| Human Pepsin EC50 | > 33 µM | [8] |

| Human Gastricsin EC50 | > 33 µM | [8] |

| Average Cytotoxic Concentration (CC50) | 30 - 45 µM | [7] |

| Therapeutic Index | > 1,000 | [7] |

Ki: Inhibition constant; CC50: 50% cytotoxic concentration.

Experimental Protocols

Antiviral Activity Assay (p24 Antigen Capture)

The antiviral activity of this compound is commonly determined by measuring the inhibition of viral replication in acutely infected cells.

-

Cell Culture: Target cells (e.g., C8166, H9, or activated PBMCs) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal calf serum).

-

Infection: Cells are infected with a known multiplicity of infection (MOI) of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

-

Compound Addition: Immediately following infection, serial dilutions of this compound are added to the cell cultures.

-

Incubation: Cultures are incubated for a period of 3 to 7 days to allow for viral replication.

-

Quantification: The supernatant from each culture is collected, and the amount of viral p24 core antigen is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percent inhibition of p24 production is calculated relative to untreated virus-infected control cultures. The EC50 and EC90 values are then determined using regression analysis.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed to determine its therapeutic window.

-

Cell Plating: Various target cell lines are plated in 96-well microtiter plates.

-

Compound Exposure: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation, a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of treated cells to untreated control cells.[7]

Caption: Standard workflows for determining the antiviral efficacy and cytotoxicity of this compound.

Synthesis

A practical, stereoselective, and highly convergent synthesis for this compound has been developed, enabling its production on a multi-kilogram scale. The process involves 24 distinct chemical steps, many of which are combined into multistep integrated sequences and one-pot operations. A key feature of this synthesis is that it avoids the need for chromatographic purification. The final product is purified to over 99% homogeneity through the crystallization of its dihydrochloride salt.[4][9]

Conclusion

This compound is a highly potent and selective inhibitor of HIV-1 and HIV-2 proteases. Its mechanism of action, targeting a crucial late stage of the viral replication cycle, combined with its favorable therapeutic index, established it as a significant candidate for preclinical evaluation.[1][2] The data presented herein underscore its robust in vitro activity against a wide range of HIV strains, including those resistant to other classes of antiretroviral agents. The development of a scalable and efficient synthesis process further highlights its potential as a therapeutic agent.[4]

References

- 1. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

This technical guide provides a detailed analysis of the in vitro antiviral activity of Palinavir against Human Immunodeficiency Virus Type 2 (HIV-2). This compound, a potent protease inhibitor, has demonstrated significant efficacy in inhibiting the replication of various HIV strains, including HIV-2.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Antiviral Activity

The in vitro potency of this compound against HIV-2 has been quantified through various studies. The key metrics include the 50% effective concentration (EC50), the 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50). These values are crucial for determining the therapeutic index of the compound.

| Parameter | Virus/Cell Line | Concentration | Unit | Reference |

| EC50 | HIV-2 | 4 - 30 | nM | [3] |

| EC90 | HIV-2 | 14 - 158 | nM | [3] |

| Average CC50 | Various Target Cells | 35 | µM | [1][3] |

EC50 (50% effective concentration): The concentration of a drug that inhibits 50% of viral replication. EC90 (90% effective concentration): The concentration of a drug that inhibits 90% of viral replication. CC50 (50% cytotoxic concentration): The concentration of a drug that causes the death of 50% of uninfected cells.

Mechanism of Action: Inhibition of HIV Protease

This compound functions as a protease inhibitor, a class of antiretroviral drugs that target a critical step in the HIV life cycle.[5][6] Specifically, it blocks the viral protease enzyme, which is essential for cleaving the Gag-Pol polyprotein precursors into mature, functional viral proteins.[1][5] This inhibition results in the production of immature and non-infectious viral particles.[1][5]

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Experimental Protocols

The in vitro antiviral activity of this compound against HIV-2 is typically assessed using cell-based assays.[7] The following is a generalized protocol based on standard virological techniques.

1. Cell Culture and Virus Propagation:

-

Cell Lines: Human T-cell lines permissive to HIV-2 infection (e.g., SupT1, H9, Molt4) or peripheral blood mononuclear cells (PBMCs) are commonly used.[7]

-

Virus Strains: Laboratory-adapted strains of HIV-2 are propagated in the selected cell lines to generate viral stocks with known titers.

2. Antiviral Assay (e.g., p24 Antigen Capture ELISA):

-

Cells are seeded in 96-well plates.

-

Serial dilutions of this compound are prepared and added to the cells.

-

A standardized amount of HIV-2 is added to the wells to infect the cells.

-

Control wells include cells with virus but no drug (positive control) and cells with no virus or drug (negative control).

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

After incubation, the cell culture supernatant is harvested.

-

The amount of viral replication is quantified by measuring the concentration of the HIV-2 p24 core antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

3. Cytotoxicity Assay (e.g., MTT Assay):

-

A parallel plate is set up with uninfected cells and serial dilutions of this compound.

-

The plate is incubated for the same duration as the antiviral assay.

-

Cell viability is assessed using a colorimetric method such as the MTT assay, which measures mitochondrial metabolic activity.[8]

-

The absorbance is read using a spectrophotometer, and the percentage of viable cells is calculated relative to the untreated control cells.

4. Data Analysis:

-

The EC50 is calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

The CC50 is determined similarly by plotting the percentage of cell viability against the log of the drug concentration.

-

The therapeutic index is calculated as the ratio of CC50 to EC50.

Caption: Generalized workflow for in vitro anti-HIV-2 drug testing.

Conclusion

The available in vitro data strongly support the potent antiviral activity of this compound against HIV-2.[1][3][4] Its mechanism of action as a protease inhibitor is well-established, and standardized experimental protocols are available to reliably assess its efficacy and cytotoxicity.[1][7] The favorable therapeutic index indicated by the significant separation between its effective and cytotoxic concentrations underscores its potential as a therapeutic agent for HIV-2 infection.[1][3] Further research, including studies against clinical isolates and drug-resistant strains, would be beneficial to fully characterize its clinical utility.

References

- 1. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]

- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Palinavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases, critical enzymes in the viral life cycle.[1][2][3] Its high binding affinity for the protease active site underlies its efficacy in preventing viral maturation. This technical guide provides an in-depth analysis of this compound's binding affinity, including available quantitative data, detailed experimental methodologies for its determination, and a visualization of the underlying principles of its interaction with HIV protease.

Quantitative Analysis of this compound Binding Affinity

This compound demonstrates potent inhibitory activity against HIV proteases, with 50% effective concentrations (EC50) for inhibiting the replication of laboratory and clinical HIV-1 isolates ranging from 0.5 to 30 nM.[1][3] The average cytotoxic concentration of this compound has been reported as 35 µM, indicating a favorable therapeutic index.[1][3]

While specific Ki (inhibition constant) values and a comprehensive thermodynamic profile for this compound were not found in the currently available literature, the low nanomolar IC50 values strongly suggest a high binding affinity. Further detailed biophysical studies are required to fully elucidate the thermodynamic drivers of this potent interaction.

| Parameter | Value | Virus Types | Reference |

| 50% Effective Concentration (EC50) | 0.5 - 30 nM | HIV-1, HIV-2, SIV, and HIV-1 clinical isolates | [1][3] |

| Average Cytotoxic Concentration | 35 µM | Various target cells | [1][3] |

Experimental Protocols for Determining Binding Affinity

The determination of a protease inhibitor's binding affinity involves a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments relevant to characterizing the interaction between this compound and HIV protease.

Enzyme Inhibition Assay (Determination of IC50 and Ki)

This assay quantifies the inhibitor concentration required to reduce the enzymatic activity of HIV protease by half (IC50), which can then be used to calculate the inhibition constant (Ki).

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)

-

This compound

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the stock solution of recombinant HIV-1 protease in the assay buffer to the desired final concentration.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In the microplate wells, add the assay buffer, the this compound solution at various concentrations, and the HIV-1 protease solution. Incubate for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease will result in an increase in fluorescence.

-

Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction (ΔG, ΔH, and ΔS).

Materials:

-

Isothermal Titration Calorimeter

-

Recombinant HIV-1 Protease

-

This compound

-

Dialysis buffer (matching the assay buffer for the enzyme and inhibitor)

Procedure:

-

Sample Preparation: Dialyze both the HIV-1 protease and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

-

Instrument Setup: Set the experimental temperature and other instrument parameters.

-

Titration: Fill the sample cell with the HIV-1 protease solution and the injection syringe with the this compound solution.

-

Data Acquisition: Inject small aliquots of the this compound solution into the protease solution at regular intervals. The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit this isotherm to a suitable binding model to determine the binding affinity (Ka, the association constant), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RT ln(Ka)

-

ΔG = ΔH - TΔS

-

Visualizing Binding Interactions and Experimental Workflows

HIV Protease Inhibition by this compound

HIV protease is a homodimeric aspartyl protease that cleaves viral polyproteins, a crucial step for the maturation of infectious virions. This compound acts as a competitive inhibitor, binding to the active site of the protease and preventing the natural substrate from binding.

Caption: this compound competitively inhibits HIV protease, blocking the cleavage of the Gag-Pol polyprotein into mature viral proteins.

Workflow for Determining Inhibitor Ki Value

The following diagram outlines the experimental workflow for determining the inhibition constant (Ki) of an inhibitor like this compound for HIV protease.

Caption: A typical experimental workflow for determining the IC50 and Ki values of a protease inhibitor.

References

- 1. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research conducted on Palinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. The document synthesizes available quantitative data on its antiviral activity and cytotoxicity, details relevant experimental methodologies, and explores the broader cellular mechanisms affected by HIV protease inhibitors. While specific research on this compound derivatives is limited in the public domain, this guide incorporates general principles of protease inhibitor development to inform future research directions.

Quantitative Assessment of this compound's Antiviral Activity

This compound has demonstrated potent inhibitory activity against various strains of HIV, including laboratory strains, clinical isolates, and those resistant to other antiretroviral agents.[1] The following tables summarize the key efficacy and cytotoxicity data from in vitro studies.

Table 1: Antiviral Activity of this compound against Laboratory Strains of HIV

| Virus Strain | Cell Line/Culture | EC₅₀ (nM) Range | EC₉₀ (nM) Range |

| HIV-1 (lymphotropic and monocytotropic) | Cell lines, activated PBMCs, M/M preparations | 0.5 - 28 | 5 - 91 |

| HIV-2 | Cell lines, activated PBMCs, M/M preparations | 4 - 30 | 14 - 158 |

| SIV | Cell lines, activated PBMCs, M/M preparations | 4 - 30 | 14 - 158 |

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; PBMCs: Peripheral Blood Mononuclear Cells; M/M: Monocyte/Macrophage; SIV: Simian Immunodeficiency Virus.

Table 2: Antiviral Activity of this compound against Resistant HIV-1 Clinical Isolates

| Resistant To | Cell Line/Culture | Mean EC₅₀ (nM) Range | Mean EC₉₀ (nM) Range |

| Zidovudine (AZT) | Infected PBMCs | 3.6 - 71 | 26 - 235 |

| Didanosine (ddI) | Infected PBMCs | 3.6 - 71 | 26 - 235 |

| Nevirapine | Infected PBMCs | 3.6 - 71 | 26 - 235 |

Table 3: Cytotoxicity of this compound

| Cell Type | Assay | CC₅₀ (µM) Range |

| Various cell lines and PBMCs | MTT assay, trypan blue exclusion | 30 - 45 |

CC₅₀: 50% cytotoxic concentration. The average cytotoxic concentration of this compound is approximately 35 µM.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a specific inhibitor of the HIV-1 and HIV-2 proteases.[1] This enzyme is critical for the late stages of the viral replication cycle, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this proteolytic activity, this compound prevents the formation of infectious virions.[1]

Beyond direct viral enzyme inhibition, HIV protease inhibitors as a class can modulate various cellular signaling pathways, primarily related to apoptosis. At therapeutic concentrations, they have been shown to have anti-apoptotic effects on CD4+ and CD8+ T cells, which may contribute to immune reconstitution in HIV-infected individuals. The proposed mechanisms include the prevention of mitochondrial transmembrane potential loss. Conversely, at supra-therapeutic concentrations, these inhibitors can induce apoptosis, a characteristic being explored for potential anticancer therapies.

Experimental Protocols

The evaluation of this compound and its potential derivatives involves a series of standardized in vitro assays to determine antiviral efficacy, cytotoxicity, and mechanism of action.

HIV-1 Protease Inhibitor Screening (Fluorometric Assay)

This assay is a common method to screen for and characterize inhibitors of HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate

-

Assay buffer

-

Test compounds (e.g., this compound derivatives)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Reaction Setup: In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (assay buffer with solvent).

-

Enzyme Addition: Add the HIV-1 protease solution to all wells except for the no-enzyme control.

-

Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palinavir is a potent, competitive inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases, crucial enzymes in the viral life cycle. By binding to the active site of the HIV protease, this compound obstructs the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors. This inhibition occurs at a late stage of viral replication, preventing the maturation of viral particles and resulting in the production of non-infectious virions. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and a profile of resistance mutations.

Introduction to the HIV Life Cycle and the Role of HIV Protease

The life cycle of HIV is a multi-stage process that begins with the fusion of the virus to a host CD4+ T-cell and culminates in the release of new, infectious virions. A critical step in this process is the maturation of newly formed viral particles, a process mediated by the HIV protease.

Following the integration of the viral DNA into the host cell's genome and the subsequent transcription and translation of viral proteins, the structural proteins and enzymes of the virus are synthesized as large polyproteins, primarily Gag and Gag-Pol. The HIV protease, itself a component of the Gag-Pol polyprotein, is an aspartic protease that cleaves these polyproteins at specific sites. This cleavage releases individual, functional proteins and enzymes, such as matrix, capsid, nucleocapsid, reverse transcriptase, integrase, and the protease itself. This proteolytic processing is essential for the morphological changes that transform an immature, non-infectious viral particle into a mature, infectious virion capable of infecting other cells.

This compound's Mechanism of Action

This compound exerts its antiviral effect by directly targeting and inhibiting the HIV protease. As a protease inhibitor, this compound is designed to mimic the transition state of the natural substrate of the HIV protease. This allows it to bind with high affinity to the active site of the enzyme, competitively inhibiting its function.

The inhibition of HIV protease by this compound has a profound impact on the viral life cycle. By blocking the cleavage of the Gag and Gag-Pol polyproteins, this compound prevents the release of the individual structural and enzymatic proteins necessary for viral maturation.[1] As a result, the assembly of new viral particles is disrupted, leading to the formation of immature, structurally disorganized, and non-infectious virions.[1] These immature particles are incapable of completing the maturation process and infecting new host cells, thereby halting the spread of the virus.

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency of this compound has been quantified through various in vitro studies. The key parameters used to assess its efficacy are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 | HIV-1 (Laboratory Strains) | 0.5 - 30 nM | [1] |

| EC50 | HIV-2 | 0.5 - 30 nM | [1] |

| EC50 | Simian Immunodeficiency Virus (SIV) | 0.5 - 30 nM | [1] |

| EC50 | HIV-1 (Clinical Isolates) | 0.5 - 30 nM | [1] |

| CC50 | Various Target Cells | 35 µM | [1] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.[1]

Factors Influencing Antiviral Activity

The efficacy of this compound can be influenced by experimental conditions such as the multiplicity of infection (MOI) and the presence of plasma proteins.

| Condition | Effect on this compound EC50 | Fold Change in EC50 | Reference |

| Increased MOI (0.01 to 1.0) | Maintained antiviral activity | No significant change | [1] |

| Presence of α1-acid glycoprotein (AAG) | Reduced antiviral activity | 3-5 fold increase | [1] |

Table 2: Influence of Experimental Conditions on this compound's Antiviral Activity.[1]

Synergy with Other Antiretroviral Agents

This compound has demonstrated synergistic or additive effects when used in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

| Combination Agent | Interaction | Reference |

| Zidovudine (AZT) | Synergy or Additivity | [1] |

| Didanosine (ddI) | Synergy or Additivity | [1] |

| Nevirapine | Synergy or Additivity | [1] |

Table 3: Combination Antiviral Activity of this compound.[1]

Experimental Protocols

Determination of Antiviral Activity (EC50) using p24 Antigen Capture ELISA

This protocol outlines the general steps for determining the EC50 of this compound against HIV-1 in a susceptible cell line.

Protocol:

-

Cell Preparation: Seed a suitable host cell line (e.g., MT-4 cells) into a 96-well microtiter plate at a predetermined density.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Add the diluted this compound to the appropriate wells, followed by the addition of a standardized amount of HIV-1 stock. Include control wells with virus only (no drug) and cells only (no virus).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

-

p24 Antigen Capture ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen.

-

Add the collected supernatants to the wells and incubate to allow the p24 antigen to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a biotinylated detector antibody that also binds to the p24 antigen.

-

Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using known concentrations of recombinant p24 antigen. Use the standard curve to determine the concentration of p24 in each supernatant. Plot the percentage of p24 inhibition versus the this compound concentration and use a non-linear regression analysis to calculate the EC50 value.

Analysis of Gag Polyprotein Processing by Western Blot

This protocol describes the methodology to assess the effect of this compound on the processing of the HIV-1 Gag polyprotein.

Protocol:

-

Cell Culture and Treatment: Culture chronically HIV-1 infected cells (e.g., H9/IIIB) in the presence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Virus Pellet and Cell Lysis:

-

Centrifuge the cell culture supernatant at a low speed to pellet cells.

-

Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Pellet the virus particles from the cell-free supernatant by ultracentrifugation.

-

Lyse the viral pellet in lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell and viral lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel to separate the proteins by molecular weight.

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the HIV-1 Gag protein (e.g., anti-p24 or anti-p55).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the unprocessed Gag precursor (p55) and the absence or reduction of the mature capsid protein (p24) in the presence of this compound indicates inhibition of protease activity.

Resistance Profile

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. For protease inhibitors, resistance typically arises from the accumulation of mutations within the protease gene. While specific clinical data on this compound resistance is limited due to its developmental history, in vitro selection studies and data from other protease inhibitors provide insights into potential resistance pathways.

Commonly observed mutations that confer resistance to protease inhibitors are categorized as either major (primary) or minor (secondary). Major mutations often occur in the active site of the protease, directly interfering with inhibitor binding. Minor mutations, which can be located both within and outside the active site, often compensate for the loss of viral fitness caused by major mutations or further reduce inhibitor susceptibility.

Potential mutations that could confer resistance to this compound, based on data from other protease inhibitors, may include substitutions at positions such as:

-

Active Site: D30N, V32I, M46I/L, I47V/A, G48V, I50V/L, V82A/F/T/S, I84V

-

Non-Active Site: L10F/I/V, K20R/M, L24I, L33F, F53L, I54V/L/M/A/S/T, L63P, A71V/T, T74P, L76V, N88S, L90M

It is important to note that the specific mutational profile for this compound resistance would need to be determined through dedicated in vitro selection studies and clinical trials. The development of high-level resistance to protease inhibitors often requires the accumulation of multiple mutations.

Conclusion

This compound is a potent inhibitor of HIV-1 and HIV-2 proteases that acts at a late stage in the viral life cycle. By preventing the cleavage of Gag and Gag-Pol polyproteins, it effectively blocks the maturation of new viral particles, rendering them non-infectious. Its in vitro potency and synergistic effects with other antiretroviral agents highlight its potential as an anti-HIV therapeutic. Further research into its specific resistance profile is necessary to fully understand its long-term clinical utility. This guide provides a foundational understanding of this compound's role in combating HIV, offering valuable information for researchers and professionals in the field of antiviral drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious virions.[1] This technical guide provides an in-depth analysis of the structural and biochemical interactions between this compound and the HIV-1 protease, compiling available quantitative data, outlining key experimental methodologies, and visualizing the underlying molecular mechanisms. While a specific crystal structure of the this compound-protease complex is not publicly available in the Protein Data Bank (PDB), this guide leverages data from closely related compounds and established experimental protocols to provide a comprehensive overview for researchers in the field of drug development.

Quantitative Data on this compound-Protease Interaction

The interaction between this compound and HIV-1 protease is characterized by high affinity and potent antiviral activity. The following tables summarize the key quantitative data available for this compound and a closely related predecessor compound, BILA 398.

| Parameter | Value | Virus/Assay Condition | Reference |

| EC50 | 0.5 - 30 nM | Various HIV-1 laboratory strains and clinical isolates | [1] |

| Average Cytotoxicity (CC50) | 35 µM | Various target cells | [1] |

Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 represents the concentration of the drug that inhibits 50% of viral replication. CC50 is the concentration that causes 50% cytotoxicity in host cells.

| Parameter | Value | Method | Reference |

| Association Rate Constant (kon) | 1.6 x 107 M-1s-1 | Paired Progress Curve Analysis | [2] |

| Dissociation Rate Constant (koff) | 1.0 x 10-4 s-1 | Paired Progress Curve Analysis | [2] |

| Binding Affinity Constant (Kd) | 6.4 x 10-12 M (6.4 pM) | Calculated from koff/kon | [2] |

Table 2: Kinetic Rate Constants for the Interaction of BILA 398 with HIV-1 Protease. This data for a closely related compound provides insight into the high-affinity binding characteristic of this class of inhibitors.

Experimental Protocols

The structural and functional analysis of the this compound-protease complex relies on a combination of biophysical and computational techniques. The following sections detail the generalized experimental protocols for these key methods.

X-ray Crystallography of Protease-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information of the inhibitor bound to the protease active site.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography of a Protease-Inhibitor Complex.

-

Protein Expression and Purification: Recombinant HIV-1 protease is overexpressed in a suitable host system, typically E. coli. The protease is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion).

-

Complex Formation and Crystallization: The purified protease is incubated with a molar excess of this compound to ensure complete binding. The resulting complex is then subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop) to obtain well-ordered crystals.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data is then processed to determine the electron density map of the complex. The structure is solved using molecular replacement, with a known protease structure as a search model, followed by iterative cycles of model building and refinement to yield the final atomic coordinates of the this compound-protease complex.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

-

Sample Preparation: Purified HIV-1 protease and this compound are prepared in the same buffer to minimize heat of dilution effects. The concentrations are precisely determined.

-

ITC Experiment: The protease solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small, precise injections of this compound are made into the protease solution while the heat released or absorbed is measured.

-

Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protease complex at an atomic level, complementing the static picture from X-ray crystallography.

Logical Workflow:

References

- 1. Antiviral properties of this compound, a potent inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of kinetic rate constants for the binding of inhibitors to HIV-1 protease and for the association and dissociation of active homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary cytotoxicity studies of Palinavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases. The information presented herein is compiled from available scientific literature to assist researchers and professionals in drug development.

Executive Summary

This compound has demonstrated a low level of cytotoxicity in preclinical in vitro studies. The 50% cytotoxic concentration (CC50) of this compound has been determined to be in the range of 30 to 45 µM in various human cell lines and peripheral blood mononuclear cells (PBMCs). The primary methods utilized for these assessments were the MTT and trypan blue exclusion assays. While these studies establish a preliminary safety profile, detailed investigations into the specific molecular signaling pathways mediating this compound-induced cytotoxicity are not extensively documented in the current body of scientific literature.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic concentrations of this compound from in vitro studies.

| Parameter | Value | Cell Types | Assay Method(s) | Reference |

| CC50 | 30 - 45 µM | Various cell lines and PBMCs | MTT, Trypan Blue Exclusion | [1][2] |

| Average CC50 | ~35 µM | Various target cells | Not specified | [3] |

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays mentioned in the primary literature are outlined below. These are based on standard laboratory procedures for these assays, as the original publications on this compound do not provide exhaustive, step-by-step instructions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^5 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: After the incubation period, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Trypan Blue Exclusion Assay

The trypan blue exclusion assay is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

General Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the cell culture treated with different concentrations of this compound.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

-

Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100 The CC50 value is the concentration of this compound that results in 50% cell viability.

Potential Signaling Pathways in HIV Protease Inhibitor-Induced Cytotoxicity

While specific signaling pathways for this compound-induced cytotoxicity have not been elucidated in the available literature, studies on other HIV protease inhibitors suggest potential mechanisms that may be relevant. These are presented here as hypothetical pathways for consideration in future research on this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for evaluating the in vitro cytotoxicity of a compound like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent, peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3][4][5] HIV protease is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[6][7] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the spread of the virus.[1][2][3][6][8] This technical guide provides an in-depth exploration of the specificity of this compound for viral proteases, supported by quantitative data and detailed experimental methodologies.

This compound's mechanism of action is based on its high affinity and specific binding to the active site of the HIV protease.[1] This specificity is crucial for its therapeutic efficacy, as off-target inhibition of host-cell proteases can lead to toxicity.[9] This document summarizes the inhibitory activity of this compound against its target viral proteases and its selectivity over homologous human aspartyl proteases.

Quantitative Analysis of this compound's Inhibitory Activity

The specificity of this compound has been quantified through rigorous enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Viral Proteases

| Viral Protease | Inhibition Constant (Ki) | 50% Effective Concentration (EC50) |

| HIV-1 Protease | 6 pM[1] | 0.5 - 28 nM[1][3] |

| HIV-2 Protease | Not explicitly stated, but this compound is a potent inhibitor[1][2][3] | 4 - 30 nM[1][3] |

| Simian Immunodeficiency Virus (SIV) Protease | Not explicitly stated | Potent inhibitor, EC50 in the nM range[1][3] |

Table 2: Specificity Profile of this compound against Human Aspartyl Proteases

| Human Protease | 50% Effective Concentration (EC50) |

| Renin | > 33 µM[1] |

| Cathepsin D | > 33 µM[1] |

| Pepsin | > 33 µM[1] |

| Gastricsin | > 33 µM[1] |

Table 3: Cytotoxicity Profile of this compound

| Cell Type | Average Cytotoxic Concentration (CC50) |

| Various target cells (e.g., cell lines, PBMCs) | 35 µM[1][2][3] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the specificity of this compound.

HIV Protease Enzyme Inhibition Assay (Determination of Ki)

This assay determines the inhibition constant (Ki) of this compound against purified HIV protease using a steady-state velocity method.

-

Reagents and Buffers:

-

Purified recombinant HIV-1 protease.

-

Fluorogenic peptide substrate specific for HIV-1 protease.

-

Assay Buffer: 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol.[10]

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microtiter plate, add the diluted this compound solutions.

-

Add purified HIV-1 protease to each well to a final concentration of approximately 25 nM and pre-incubate for 30 minutes at room temperature with gentle agitation.[10]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration near its Km value (e.g., 30 µM).[10]

-

Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.

-

Cell-Based Antiviral Activity Assay (p24 Antigen Reduction)

This assay measures the ability of this compound to inhibit HIV-1 replication in cell culture by quantifying the reduction in the viral core protein p24.

-

Materials:

-

HIV-1 susceptible cell lines (e.g., C8166, MT-4) or peripheral blood mononuclear cells (PBMCs).

-

HIV-1 laboratory strains or clinical isolates.

-

Complete cell culture medium.

-

This compound stock solution.

-

HIV-1 p24 Antigen ELISA kit.

-

-

Procedure:

-

Seed the target cells in a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium and add to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[11][12][13]

-

The EC50 value, the concentration of this compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 reduction against the drug concentration.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on host cells.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[2]

-

The CC50 value, the concentration of this compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Western Blot Analysis of Gag Polyprotein Processing

This technique visualizes the inhibitory effect of this compound on the processing of the HIV-1 Gag precursor protein (p55) into the mature capsid protein (p24).

-

Materials:

-

Chronically HIV-1 infected cells (e.g., CR-10).

-

This compound.

-

Lysis buffer (e.g., SDS lysis buffer).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies: mouse anti-HIV-1 p17 and mouse anti-HIV-1 p24.

-

Secondary antibody: HRP-conjugated goat anti-mouse antibody.

-

ECL Western blotting detection reagents.

-

-

Procedure:

-

Treat chronically infected cells with varying concentrations of this compound for 48 hours.[1]

-

Pellet the virions from the culture supernatant.

-

Lyse the pelleted virions with lysis buffer.

-

Separate the viral proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Block the membrane and probe with primary antibodies against p17 and p24.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-